molecular formula C14H22N2O5S B5859302 2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL

2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL

Cat. No.: B5859302
M. Wt: 330.40 g/mol
InChI Key: NBRRHRJEGDBDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, a piperazine ring, and a methylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of methoxy groups and the piperazine ring. Common reagents used in these reactions include methanol, piperazine, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dimethoxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-20-12-8-11(9-13(21-2)14(12)17)10-15-4-6-16(7-5-15)22(3,18)19/h8-9,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRRHRJEGDBDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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